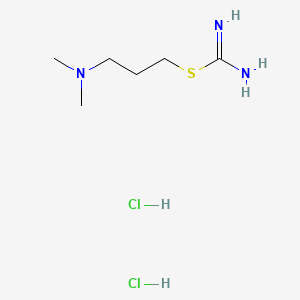

Dimaprit Dihydrochloride

Vue d'ensemble

Description

Dimaprit dihydrochloride is a selective histamine H2 receptor agonist. It is known for its ability to stimulate histamine receptors, particularly H2 receptors, which play a crucial role in various physiological processes such as gastric acid secretion, vasodilation, and cardiac rhythm regulation . The compound has a molecular formula of C6H17Cl2N3S and a molecular weight of 234.19 Da .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Dimaprit Dihydrochloride is a selective histamine H2 receptor agonist . The histamine H2 receptor plays a crucial role in various cardiovascular responses, including vasodilation and cardiac rhythm . It also regulates gastric acid secretion and has a role in the immune system by inhibiting antibody production, T cell proliferation, and cytokine production .

Mode of Action

This compound interacts with its primary target, the histamine H2 receptor, to produce its effects. It acts as an agonist , meaning it binds to the receptor and activates it . This activation leads to various changes in the body, depending on the specific role of the histamine H2 receptor in different tissues.

Biochemical Pathways

The activation of the histamine H2 receptor by this compound can influence several biochemical pathways. For instance, in the frontoparietal cortex of rats, Dimaprit has been shown to increase the number of somatostatin (SST) receptors, leading to a higher inhibition of adenylyl cyclase (AC) activity . This modulation of the SST receptor/effector system in the brain could potentially influence various neurological functions.

Result of Action

The activation of the histamine H2 receptor by this compound can lead to various molecular and cellular effects. For example, it can cause vasodilation and influence cardiac rhythm . In the immune system, it can inhibit antibody production, T cell proliferation, and cytokine production . In the brain, it can modulate the SST receptor/effector system .

Safety and Hazards

Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Analyse Biochimique

Biochemical Properties

Dimaprit dihydrochloride plays a significant role in biochemical reactions by interacting with histamine H2 receptors and nNOS. As a selective H2 receptor agonist, it binds to these receptors and mimics the action of histamine, leading to increased gastric acid secretion . Additionally, this compound inhibits nNOS, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . This inhibition occurs in a concentration-dependent manner, with an IC50 value of 49 μM .

Cellular Effects

This compound influences various cellular processes, particularly in immune and gastrointestinal cells. It has been shown to enhance the response of rat spleen cells to the T-cell mitogen Concanavalin A, indicating its role in modulating immune cell function . In gastrointestinal cells, this compound stimulates gastric acid secretion by activating H2 receptors . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histamine receptors and nitric oxide production .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with histamine H2 receptors and inhibition of nNOS. By binding to H2 receptors, it activates these receptors and triggers downstream signaling pathways that lead to increased gastric acid secretion . The inhibition of nNOS by this compound reduces the production of nitric oxide, thereby affecting various physiological processes that rely on nitric oxide signaling . This dual action on H2 receptors and nNOS highlights the compound’s versatility in modulating different biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is stable when stored at -20°C and protected from light . Over time, the compound may degrade, leading to reduced efficacy in stimulating gastric acid secretion and inhibiting nNOS . Long-term studies in in vitro and in vivo settings have demonstrated that this compound maintains its activity for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively stimulates gastric acid secretion and modulates immune cell function without causing significant adverse effects . Higher doses of this compound can be cytotoxic and lead to adverse effects such as reduced survival and brain necrosis in animal models . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to histamine signaling and nitric oxide production. It interacts with histamine H2 receptors, leading to the activation of downstream signaling pathways that regulate gastric acid secretion and immune responses . Additionally, by inhibiting nNOS, this compound affects the metabolic pathway of nitric oxide production, which plays a crucial role in various physiological processes . These interactions highlight the compound’s involvement in key metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to be systemically active following oral administration and does not readily cross the blood-brain barrier . This selective distribution allows this compound to exert its effects primarily in peripheral tissues, such as the gastrointestinal tract and immune cells .

Subcellular Localization

The subcellular localization of this compound is primarily associated with histamine H2 receptors and nNOS. By binding to H2 receptors on the cell surface, it activates these receptors and triggers downstream signaling pathways . Additionally, the inhibition of nNOS by this compound occurs within the cytoplasm, where nNOS is localized . This subcellular localization is crucial for the compound’s ability to modulate specific biochemical pathways and cellular functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:

Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.

Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with various nucleophiles, such as amines and thiols, under mild conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: The major products are typically substituted isothiourea derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Reactions: Reduction can yield amine derivatives.

Comparaison Avec Des Composés Similaires

Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:

Betazole: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.

Amthamine: A selective H2 receptor agonist with a different chemical structure and receptor affinity.

Dimethylhistamine: A histamine analog with activity on both H1 and H2 receptors.

This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dimaprit Dihydrochloride involves the condensation of histamine with 2-(dimethylamino)ethyl chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "Histamine", "2-(Dimethylamino)ethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Histamine is dissolved in methanol and reacted with hydrochloric acid to form histamine hydrochloride.", "Step 2: 2-(Dimethylamino)ethyl chloride is dissolved in methanol and reacted with sodium hydroxide to form 2-(dimethylamino)ethyl methoxide.", "Step 3: Histamine hydrochloride and 2-(dimethylamino)ethyl methoxide are mixed together and stirred at room temperature for several hours to form Dimaprit.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the imine group of Dimaprit to form Dimaprit Dihydrochloride.", "Step 5: Ethyl acetate is added to the reaction mixture to extract Dimaprit Dihydrochloride.", "Step 6: The organic layer is separated and washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Dimaprit Dihydrochloride as a white solid." ] } | |

Numéro CAS |

23256-33-9 |

Formule moléculaire |

C6H16ClN3S |

Poids moléculaire |

197.73 g/mol |

Nom IUPAC |

3-(dimethylamino)propyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |

Clé InChI |

XFELLTMDCGRCBW-UHFFFAOYSA-N |

SMILES |

CN(C)CCCSC(=N)N.Cl.Cl |

SMILES canonique |

CN(C)CCCSC(=N)N.Cl |

| 23256-33-9 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

65119-89-3 (Parent) |

Synonymes |

Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

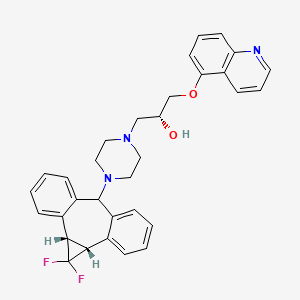

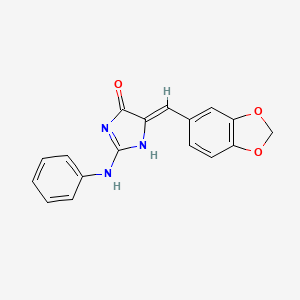

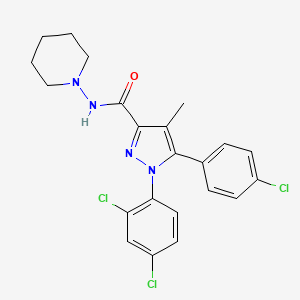

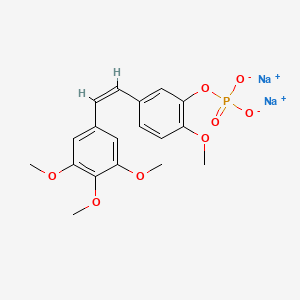

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.